1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride
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Overview
Description
1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride is a complex organic compound that features a combination of functional groups, including a ketone, carbamate, fluorophenyl, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride typically involves multiple steps, including the formation of the core butanone structure, introduction of the dimethylcarbamoyl group, and subsequent attachment of the fluorophenyl and phenylpiperazine groups. Each step requires specific reagents and conditions, such as:
Formation of the Butanone Core: This step might involve the reaction of a suitable precursor with a ketone-forming reagent under controlled temperature and pH conditions.
Introduction of the Dimethylcarbamoyl Group: This can be achieved through the reaction of the intermediate with dimethylcarbamoyl chloride in the presence of a base.
Attachment of the Fluorophenyl and Phenylpiperazine Groups: These steps may involve nucleophilic substitution reactions using appropriate fluorophenyl and phenylpiperazine precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The ketone group can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products
Oxidation: Carboxylic acids
Reduction: Secondary alcohols
Substitution: Nitro, sulfo, or halo derivatives
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a component in specialized industrial processes.
Mechanism of Action
The mechanism of action of 1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-chlorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride
- 1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-bromophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride
Uniqueness
The presence of the fluorophenyl group in 1-Butanone, 2-((dimethylcarbamoyl)oxy)-1-(4-fluorophenyl)-4-(4-phenyl-1-piperazinyl)-, dihydrochloride may confer unique properties, such as increased lipophilicity, altered electronic effects, and specific interactions with biological targets compared to its chloro or bromo analogs.
Properties
CAS No. |
51037-67-3 |
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Molecular Formula |
C23H30Cl2FN3O3 |
Molecular Weight |
486.4 g/mol |
IUPAC Name |
[1-(4-fluorophenyl)-1-oxo-4-(4-phenylpiperazin-1-yl)butan-2-yl] N,N-dimethylcarbamate;dihydrochloride |
InChI |
InChI=1S/C23H28FN3O3.2ClH/c1-25(2)23(29)30-21(22(28)18-8-10-19(24)11-9-18)12-13-26-14-16-27(17-15-26)20-6-4-3-5-7-20;;/h3-11,21H,12-17H2,1-2H3;2*1H |
InChI Key |
HWRSSPONGIPXSW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)OC(CCN1CCN(CC1)C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F.Cl.Cl |
Origin of Product |
United States |
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